2-(2-fluorophenoxy)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c20-14-6-2-4-8-17(14)25-12-18(24)21-15-7-3-1-5-13(15)16-11-23-9-10-26-19(23)22-16/h1-8,11H,9-10,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWCGBUYOBCVDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved by cyclization reactions involving appropriate thioamides and α-halo ketones under acidic or basic conditions.
Introduction of the fluorophenoxy group: This step involves nucleophilic substitution reactions where a fluorophenol derivative reacts with a suitable leaving group on the imidazo[2,1-b][1,3]thiazole core.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenoxy or imidazo[2,1-b][1,3]thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides; electrophiles like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-fluorophenoxy)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazo[2,1-b][1,3]thiazole core is known to interact with enzymes and receptors, modulating their activity. The fluorophenoxy group enhances the compound’s binding affinity and selectivity towards its targets. This results in the modulation of various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes structurally related compounds, their modifications, and biological activities:
Functional Insights
- Fluorine Substitution: The 2-fluorophenoxy group in the target compound likely enhances metabolic stability and target binding compared to non-halogenated analogs (e.g., BK09017 with thiophene) due to reduced oxidative metabolism and increased electronegativity .
- Core Modifications :
- Biological Target Diversity : Despite structural similarities, these compounds exhibit varied mechanisms (e.g., SIRT1 activation vs. HIV-1 inhibition), emphasizing the role of peripheral substituents in determining selectivity.
Biological Activity
2-(2-fluorophenoxy)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological activities. Characterized by a unique structural composition, this compound incorporates a fluorophenoxy group and an imidazo[2,1-b][1,3]thiazole moiety. Its molecular formula is with a molecular weight of approximately 328.35 g/mol. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The structural uniqueness of this compound contributes to its biological activity. The presence of the imidazo[2,1-b][1,3]thiazole ring is particularly notable as compounds with similar structures have demonstrated various biological activities including:
- Antimicrobial properties
- Antifungal effects
- Anticancer activity
Research indicates that derivatives of this compound can inhibit several enzymes and receptors involved in disease pathways. For instance, studies have shown effectiveness in inhibiting protein kinases, which are critical targets in cancer therapy .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Molecular docking studies suggest favorable interactions with target enzymes involved in cancer progression. The compound's ability to inhibit these targets may lead to reduced tumor growth and improved patient outcomes.
Antimicrobial Properties
Compounds containing imidazo[2,1-b][1,3]thiazole structures have shown significant antimicrobial activity. For example:
| Compound | Activity Type | MIC (μg/mL) |
|---|---|---|
| 5-Fluoro-1H-imidazole | Antimicrobial | 0.5 - 4 |
| 4-(Fluorophenyl)thiazole | Anticancer | 0.25 - 8 |
| 4-Amino-5-fluoro-1H-pyrazole | Anti-inflammatory | 0.5 - 10 |
These results indicate that the compound may possess similar or enhanced antimicrobial efficacy compared to structurally related compounds .
Case Studies
Several case studies have highlighted the biological effects of similar compounds:
- Inhibition of Type III Secretion System (T3SS) : A study demonstrated that compounds structurally related to this compound exhibited concentration-dependent inhibition of T3SS-mediated activity in pathogenic bacteria .
- Evaluation Against Drug-Resistant Strains : Research has indicated that derivatives can be effective against drug-resistant strains of bacteria such as MRSA and E. coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those for standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
